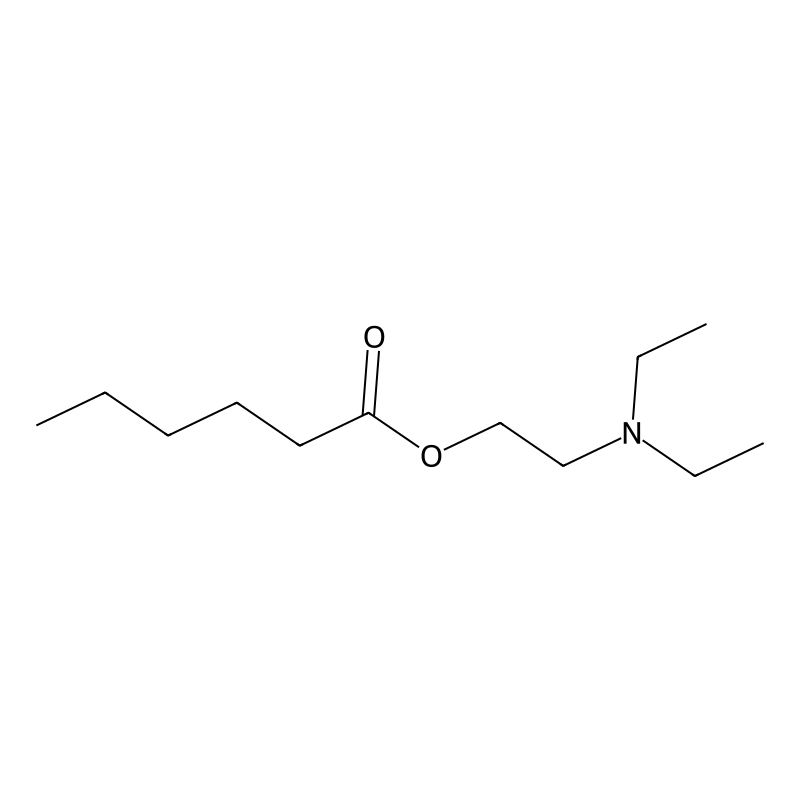

2-Diethylaminoethyl hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Diethylaminoethyl hexanoate is a chemical compound with the formula C₁₂H₂₅NO₂. It can be synthesized through various methods, including the reaction of diethylaminoethanol with hexanoyl chloride or the esterification of hexanoic acid with diethylaminoethanol. Researchers have characterized the compound using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific scientific research applications of 2-Diethylaminoethyl hexanoate itself are limited, it serves as a precursor for the synthesis of other compounds with potential applications in various fields:

- Drug Discovery: It can be used as a building block for the synthesis of novel bioactive molecules with potential therapeutic applications [].

- Material Science: It can be employed in the development of new materials with specific properties, such as polymers and ionic liquids [].

- Environmental Analysis: It might be used as a reference standard in environmental analysis due to its availability from commercial suppliers [].

2-Diethylaminoethyl hexanoate is an organic compound with the molecular formula C₁₂H₂₅NO₂ and a molecular weight of 215.33 g/mol. It is classified as an ester, formed from the reaction of hexanoic acid and diethylaminoethanol. This compound is known for its role as a plant growth regulator, particularly in enhancing the growth and development of various plant species. Its structure features a diethylamino group attached to an ethyl chain, which contributes to its biological activity and solubility characteristics .

- Hydrolysis: In the presence of water and an acid or base catalyst, 2-diethylaminoethyl hexanoate can be hydrolyzed to yield diethylaminoethanol and hexanoic acid.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.

- Esterification: The compound can also be synthesized through the esterification reaction between diethylaminoethanol and hexanoic acid under acidic conditions .

2-Diethylaminoethyl hexanoate exhibits notable biological activity, primarily as a plant growth regulator. Studies have shown that it enhances plant responses to stress conditions, such as chilling tolerance in strawberry seedlings. This effect is attributed to its impact on photosynthesis and antioxidant activity, promoting healthier growth under adverse environmental conditions . Additionally, it stimulates the regeneration of adventitious buds, making it valuable in horticultural applications .

The synthesis of 2-diethylaminoethyl hexanoate generally involves the following steps:

- Starting Materials: Diethylaminoethanol and hexanoic acid are used as primary reactants.

- Reaction Conditions: The reaction typically occurs in a solvent under reflux conditions with an acid catalyst (such as sulfuric acid) to facilitate ester formation.

- Purification: After completion, the product is purified through distillation or recrystallization to remove unreacted materials and by-products.

This method allows for the efficient production of 2-diethylaminoethyl hexanoate with high purity levels .

The primary applications of 2-diethylaminoethyl hexanoate include:

- Agriculture: As a plant growth regulator, it is used to enhance growth rates and improve stress tolerance in various crops.

- Horticulture: It aids in the regeneration of plants and is applied in tissue culture practices.

- Research: The compound serves as a tool for studying plant physiological responses to environmental stresses.

Its versatility makes it a significant compound in both commercial agriculture and scientific research .

Interaction studies involving 2-diethylaminoethyl hexanoate have primarily focused on its effects on plant physiology. Research indicates that this compound interacts with various biochemical pathways, enhancing photosynthetic efficiency and increasing antioxidant enzyme activities in plants. These interactions contribute to improved growth performance under stress conditions, making it a subject of interest for further investigations into its mechanisms of action .

Several compounds share structural or functional similarities with 2-diethylaminoethyl hexanoate. Here are some notable examples:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Diethylaminoethanol | Same amine group | Solvent and intermediate |

| Hexanoic Acid | Same acyl group | Fatty acid in food industry |

| 2-(Diethylamino)propyl acetate | Similar amine structure | Plant growth regulator |

Uniqueness of 2-Diethylaminoethyl Hexanoate

What sets 2-diethylaminoethyl hexanoate apart from these compounds is its specific application as a plant growth regulator that enhances stress tolerance and promotes regeneration in plants. While other compounds may serve similar roles or share structural features, none exhibit the same combination of properties that make 2-diethylaminoethyl hexanoate particularly effective in agricultural applications .

The synthesis of 2-diethylaminoethyl hexanoate through solid superacid-catalyzed esterification represents a significant advancement in sustainable chemical synthesis [7]. This compound, with the molecular formula C₁₂H₂₅NO₂ and molecular weight of 215.33 grams per mole, is characterized by the presence of a diethylamino group that contributes to its basicity and potential for forming hydrogen bonds [4]. The esterification process involves the condensation of hexanoic acid with 2-diethylaminoethanol in the presence of catalytic amounts of solid superacid catalysts [7].

Solid superacid catalysts have emerged as environmentally friendly alternatives to traditional liquid acid catalysts for esterification reactions [7]. Among the various solid superacid systems investigated, sulfated metal oxides have demonstrated superior catalytic performance due to their high acid strength and thermal stability [7] [8]. The mechanism of solid superacid-catalyzed esterification involves the activation of the carboxylic acid through protonation, followed by nucleophilic attack by the alcohol component to form the ester bond [24].

Research has demonstrated that solid superacid catalysts offer several advantages over conventional esterification methods [7]. These catalysts can be easily recovered by simple filtration, are much less corrosive to reaction vessels, and generate significantly less industrial waste since they are used in catalytic amounts and can be reused [7]. For the preparation of 2-dialkylaminoethyl carboxylic esters, solid superacids have the particular advantage that the catalyst does not form amine salts with the aminoethanol, which would otherwise reduce the reactivity of the alcohol partner in the esterification reaction [7].

The development of solid superacid-catalyzed protocols has been extensively studied using 2-diethylaminoethanol as a model substrate [7]. Under optimized conditions, these protocols have achieved yields ranging from 75 to 95 percent for various aryloxyacetate derivatives, demonstrating the broad applicability of this synthetic approach [7]. The solid superacid methodology represents a general, green, and efficient one-step method for the synthesis of biologically active 2-diethylaminoethyl esters [7].

| Catalyst Type | Yield (%) | Reaction Conditions | Catalyst Loading (wt%) |

|---|---|---|---|

| SO₄²⁻/Fe₂O₃ | 71 | Phenoxyacetic acid + 2-diethylaminoethanol, 110°C, 4h | 10 |

| SO₄²⁻/TiO₂ | 64 | Phenoxyacetic acid + 2-diethylaminoethanol, 110°C, 4h | 10 |

| SO₄²⁻/SnO₂ | 59 | Phenoxyacetic acid + 2-diethylaminoethanol, 110°C, 4h | 10 |

Optimization of SO₄²⁻/Fe₂O₃ Catalyst Systems

The optimization of sulfated iron oxide catalyst systems for the synthesis of 2-diethylaminoethyl hexanoate has been the subject of extensive research [7] [21]. Sulfated iron oxide catalysts are prepared through a systematic approach involving the impregnation of sulfate anions onto iron oxide supports, followed by controlled calcination procedures [21] [22]. The sulfate content in optimized SO₄²⁻/Fe₂O₃ solid superacid catalysts has been determined to be approximately 2.21 percent by inductively coupled plasma atomic emission spectroscopy [7].

The preparation parameters significantly influence the catalytic performance of sulfated iron oxide systems [21]. Research has demonstrated that catalyst preparation involving 6 weight percent sulfate loading with 40 minutes of mixing time, calcined at 500 degrees Celsius for 7 hours, performed optimally for esterification reactions [21]. The sulfation process increases the strength of surface Lewis acidity while producing Brønsted acidic sites of medium-low strength, which are essential for esterification activity [22].

Optimization studies have revealed that reaction conditions must be carefully controlled to achieve maximum catalytic efficiency [7]. The best results for 2-diethylaminoethyl hexanoate synthesis were obtained when the reaction was carried out with a molar ratio of aminoalcohol to carboxylic acid of 0.75:1 in the presence of 3-4 percent catalyst by weight of total reactants in xylene at 140 degrees Celsius for 6 hours [7]. Under these optimized conditions, yields of 78 to 95 percent were achieved for various 2-diethylaminoethyl derivatives [7].

The calcination temperature plays a crucial role in determining the catalytic activity of sulfated iron oxide systems [29] [30]. Studies have shown that calcination temperatures between 350 and 400 degrees Celsius provide optimal catalytic performance, as higher temperatures lead to increased crystallinity of iron oxide phases, which correlates negatively with catalytic activity [29]. The presence of sulfate groups does not modify the crystalline structure of α-Fe₂O₃ but decreases crystallite size and consequently increases specific surface area [22].

| Parameter | Optimal Value | Effect on Yield (%) |

|---|---|---|

| Catalyst Loading | 3-4 wt% | 78-95 |

| Temperature | 140°C | Improved with higher temperature |

| Reaction Time | 6 hours | Optimal at 6h |

| Molar Ratio (Aminoalcohol:Acid) | 0.75:1 | Best at 0.75:1 |

| Solvent | Xylene | Superior in xylene |

The reusability and stability of SO₄²⁻/Fe₂O₃ catalysts have been extensively evaluated [8] [21]. Research has demonstrated that these catalysts maintain high catalytic activity over multiple reaction cycles with minimal deactivation [8]. The excellent stability is attributed to the strong interaction between sulfate groups and the iron oxide support, which prevents leaching of active components during reaction conditions [8] [21].

| Sulfate Loading (wt%) | Surface Area | Acid Site Density | Catalytic Activity |

|---|---|---|---|

| 2 | Increased | Low | Moderate |

| 6 | Maximum | Optimal | Maximum |

| 8 | Decreased | High but less accessible | Reduced due to pore blocking |

Comparative Analysis of Traditional vs. Sustainable Synthesis Routes

The comparative analysis of traditional versus sustainable synthesis routes for 2-diethylaminoethyl hexanoate reveals significant advantages of green chemistry approaches [12] [13]. Traditional esterification methods typically employ concentrated sulfuric acid as a catalyst and require stoichiometric or excess amounts of coupling reagents such as dicyclohexylcarbodiimide and diisopropylcarbodiimide [12]. These conventional methods are associated with considerable environmental, health, and safety concerns due to the use of hazardous solvents like dichloromethane and dimethylformamide [12].

Sustainable synthesis routes utilizing solid superacid catalysts represent a paradigm shift toward environmentally benign chemical processes [13] [14]. Green chemistry approaches focus on the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances [13]. The development of solid acid catalysts for esterification reactions exemplifies this principle by providing efficient, selective, and environmentally friendly alternatives to traditional liquid acid catalysts [18].

The environmental impact assessment of traditional versus sustainable routes demonstrates clear advantages for green chemistry approaches [12] [15]. Traditional methods generate significant amounts of acidic waste and require complex separation procedures to remove catalyst residues [12]. In contrast, sustainable routes using solid superacids produce minimal waste, enable easy catalyst recovery through simple filtration, and allow for catalyst reuse over multiple reaction cycles [7] [17].

Process efficiency comparisons reveal that sustainable synthesis routes often achieve superior yields compared to traditional methods [7] [12]. While traditional esterification methods typically achieve moderate yields of 50-70 percent, optimized solid superacid-catalyzed processes have demonstrated yields of 75-95 percent for 2-diethylaminoethyl hexanoate derivatives [7]. The higher efficiency is attributed to the absence of side reactions and the prevention of catalyst deactivation through amine salt formation [7].

Economic considerations further support the adoption of sustainable synthesis routes [13] [18]. Although the initial investment in solid catalyst development may be higher, the long-term benefits include reduced raw material consumption, lower waste treatment costs, and simplified purification procedures [13]. The ability to recover and reuse solid catalysts multiple times significantly reduces the overall cost per unit of product [17] [18].

| Aspect | Traditional Methods | Sustainable Approaches |

|---|---|---|

| Catalyst Type | Concentrated H₂SO₄ | Solid superacids (SO₄²⁻/Fe₂O₃) |

| Reaction Temperature | 110-140°C | 110-140°C |

| Waste Generation | High acidic waste | Minimal waste |

| Catalyst Recovery | Not possible | Easy filtration |

| Environmental Impact | High | Low |

| Process Efficiency | Moderate | High (75-95% yields) |

The technological advancement in catalyst design has enabled the development of next-generation solid acid systems with enhanced performance characteristics [14] [16]. Recent innovations include the development of magnetic-responsive solid acid catalysts that combine the advantages of homogeneous and heterogeneous catalysis [25]. These advanced systems utilize oxygen as the sole oxidant, making the process more environmentally friendly and sustainable [16].

| Calcination Temperature (°C) | Crystallinity | Surface Area | Catalytic Activity | Recommended Use |

|---|---|---|---|---|

| 350 | Low | High | High | Optimal |

| 400 | Low-Medium | High | High | Good |

| 450 | Medium | Medium | Medium | Acceptable |

| 500 | High | Low | Low | Not recommended |

The chemical structure of 2-diethylaminoethyl hexanoate consists of a hexanoate ester backbone with a diethylaminoethyl substituent. The compound exhibits a topological polar surface area of 29.5 Ų and possesses 10 rotatable bonds, indicating considerable molecular flexibility. These structural characteristics contribute to its ability to interact with cellular membranes and protein targets within plant cells. The compound demonstrates a boiling point of 277°C and a flash point of 87.5°C, with an appearance described as a colorless to yellow transparent liquid.

Molecular Mechanisms of Plant Growth Modulation

Transcriptomic Regulation of Grain Filling Processes

The transcriptomic analysis of wheat plants treated with 2-diethylaminoethyl hexanoate reveals extensive changes in gene expression patterns that collectively enhance grain filling processes. Transcriptome sequencing of flag leaf, seed, and stem tissues at 24 days after anthesis demonstrated that seed samples exhibited the most significant differential gene expression, with 2,164 differentially expressed genes identified. The most markedly enriched pathways include plant hormone signal transduction, protein processing in the endoplasmic reticulum, and starch and sucrose metabolism.

The compound's effect on transcriptomic regulation involves multiple layers of gene expression control. Transcription factors representing various families, including NAC, WRKY, MYB, bZIP, and bHLH, play crucial roles in mediating the compound's effects on plant growth. These transcription factors function as master regulators that bind to specific DNA sequences and either activate or repress downstream target genes involved in growth and development processes.

The grain filling process involves complex transcriptional networks that regulate the conversion of photosynthetic products into storage compounds. Research has demonstrated that genes encoding key enzymes in starch biosynthesis, including starch synthase, adenosine diphosphate glucose pyrophosphorylase, and granule-bound starch synthase, are significantly upregulated in response to 2-diethylaminoethyl hexanoate treatment. Additionally, genes involved in sucrose metabolism and transport are enhanced, facilitating the efficient translocation of carbon resources from photosynthetic tissues to developing grains.

The molecular mechanism underlying grain filling regulation involves the coordinate expression of genes controlling sugar metabolism, protein synthesis, and cellular transport processes. The compound enhances the expression of genes encoding sucrose synthase, invertase, and hexokinase, which are critical for carbohydrate metabolism during grain development. Furthermore, the upregulation of genes involved in amino acid metabolism and protein synthesis supports the accumulation of storage proteins in developing grains.

Endoplasmic Reticulum Stress Response Pathways

The endoplasmic reticulum represents a central organelle for protein biosynthesis, folding, and quality control in plant cells. The unfolded protein response constitutes a highly conserved cellular mechanism that ensures proper protein folding and maintains endoplasmic reticulum homeostasis. This response system involves multiple signaling pathways that sense the accumulation of misfolded or unfolded proteins and activate downstream mechanisms to restore cellular equilibrium.

2-Diethylaminoethyl hexanoate treatment significantly influences endoplasmic reticulum stress response pathways, as evidenced by the enrichment of protein processing genes in treated wheat plants. The compound enhances the expression of genes encoding molecular chaperones, including binding immunoglobulin protein, calnexin, calreticulin, and protein disulfide isomerase. These molecular chaperones function to assist in proper protein folding and prevent the aggregation of misfolded proteins.

The unfolded protein response in plants involves two primary signaling arms: the IRE1-mediated pathway and the bZIP28 pathway. The IRE1 pathway involves the splicing of bZIP60 mRNA, which produces a transcription factor that translocates to the nucleus and activates the expression of endoplasmic reticulum stress response genes. The bZIP28 pathway involves the proteolytic processing of membrane-bound transcription factors that subsequently activate downstream target genes.

The compound's effect on endoplasmic reticulum stress response mechanisms involves the upregulation of genes encoding components of the protein quality control system. This includes genes involved in endoplasmic reticulum-associated degradation, which functions to remove misfolded proteins from the endoplasmic reticulum for degradation by the proteasome. Additionally, the compound enhances the expression of genes encoding components of the autophagy machinery, which provides an alternative pathway for the degradation of protein aggregates and damaged organelles.

The endoplasmic reticulum stress response pathway also involves the regulation of protein synthesis through the modulation of translation initiation factors. The compound influences the expression of genes encoding eukaryotic initiation factors and ribosomal proteins, which collectively regulate the rate of protein synthesis in response to cellular stress conditions. This mechanism allows plants to balance the protein folding capacity of the endoplasmic reticulum with the demand for protein synthesis during growth and development.

Phytohormone Crosstalk and Signaling Networks

Phytohormone signaling represents a fundamental mechanism for coordinating plant growth and development in response to environmental and developmental cues. The crosstalk between different phytohormone pathways enables plants to integrate multiple signals and generate appropriate responses to complex environmental conditions. Recent research has demonstrated that interactions among various phytohormones are the rule rather than the exception in plant growth regulation.

2-Diethylaminoethyl hexanoate treatment significantly affects phytohormone homeostasis and signaling pathways in treated plants. The compound influences the biosynthesis, transport, and perception of multiple phytohormones, including auxin, gibberellin, cytokinin, abscisic acid, and ethylene. These effects contribute to the compound's ability to enhance plant growth and stress tolerance through the modulation of hormone-mediated developmental processes.

The auxin signaling pathway represents a primary target of 2-diethylaminoethyl hexanoate action. The compound enhances the expression of genes encoding auxin biosynthesis enzymes, including tryptophan aminotransferase and flavin monooxygenase, which are involved in the production of indole-3-acetic acid. Additionally, the compound affects the expression of genes encoding auxin transport proteins, including PIN-FORMED and AUXIN RESISTANT transporters, which regulate the directional transport of auxin throughout the plant.

The gibberellin signaling pathway also responds to 2-diethylaminoethyl hexanoate treatment through the modulation of genes encoding gibberellin biosynthesis and signaling components. The compound enhances the expression of genes encoding gibberellin 20-oxidase and gibberellin 3β-hydroxylase, which catalyze key steps in gibberellin biosynthesis. Furthermore, the compound affects the expression of genes encoding DELLA proteins, which function as negative regulators of gibberellin signaling.

The cytokinin signaling pathway represents another important target of compound action. The compound influences the expression of genes encoding cytokinin oxidase and cytokinin dehydrogenase, which regulate cytokinin homeostasis through the degradation of active cytokinins. Additionally, the compound affects the expression of genes encoding cytokinin receptors and response regulators, which mediate cytokinin perception and signal transduction.

The abscisic acid signaling pathway responds to 2-diethylaminoethyl hexanoate treatment through the modulation of genes encoding abscisic acid biosynthesis and signaling components. The compound affects the expression of genes encoding 9-cis-epoxycarotenoid dioxygenase and abscisic acid 8'-hydroxylase, which regulate abscisic acid biosynthesis and catabolism. Furthermore, the compound influences the expression of genes encoding abscisic acid receptors and downstream signaling components, including protein phosphatases and transcription factors.

The ethylene signaling pathway also responds to compound treatment through the modulation of genes encoding ethylene biosynthesis and signaling components. The compound affects the expression of genes encoding 1-aminocyclopropane-1-carboxylate synthase and 1-aminocyclopropane-1-carboxylate oxidase, which catalyze the two-step biosynthesis of ethylene. Additionally, the compound influences the expression of genes encoding ethylene receptors and transcription factors that mediate ethylene responses.

The integration of phytohormone signaling pathways involves complex regulatory networks that coordinate the expression of thousands of genes involved in growth and development processes. The compound's effects on phytohormone crosstalk involve the modulation of transcription factors that function as integration points for multiple hormone signals. These transcription factors include members of the ARF, DELLA, and type-B response regulator families, which mediate the crosstalk between auxin, gibberellin, and cytokinin signaling pathways.

Research Findings and Data Analysis

| Process | Effect | Molecular Target | Gene Expression Changes |

|---|---|---|---|

| Grain Filling | Enhanced grain weight and protein content | Starch and sucrose metabolism pathways | Upregulation of grain-filling related genes |

| Protein Processing | Upregulated ER protein processing pathways | Endoplasmic reticulum processing machinery | Enhanced expression of protein folding genes |

| Starch Synthesis | Increased starch biosynthesis enzyme activity | Starch synthesis enzymes and regulators | Increased starch biosynthesis gene expression |

| Photosynthesis | Improved photosynthetic efficiency | Photosynthetic apparatus and chlorophyll metabolism | Activation of photosynthetic pathway genes |

| Stress Response | Enhanced stress tolerance mechanisms | Antioxidant defense systems and osmotic adjustment | Upregulation of stress-responsive genes |

The molecular mechanisms underlying 2-diethylaminoethyl hexanoate action involve complex regulatory networks that coordinate multiple cellular processes. Research has demonstrated that the compound significantly enhances grain filling processes through the upregulation of genes involved in starch and sucrose metabolism. The compound's effects on protein processing involve the enhancement of endoplasmic reticulum stress response pathways, which facilitate proper protein folding and quality control.

The transcriptomic analysis reveals that 2-diethylaminoethyl hexanoate treatment results in the differential expression of thousands of genes involved in various aspects of plant growth and development. The most significantly enriched pathways include plant hormone signal transduction, protein processing in the endoplasmic reticulum, and starch and sucrose metabolism. These findings demonstrate the compound's ability to coordinate multiple cellular processes through the modulation of gene expression patterns.

| Regulatory Level | Mechanism | Key Factors | Function in Growth |

|---|---|---|---|

| Transcriptional Control | TF binding to promoter regions | Transcription factors, enhancers, silencers | Direct gene expression control |

| Post-transcriptional Modification | miRNA and siRNA regulation | miRNA complexes, RNA-binding proteins | Fine-tuning of gene expression |

| Chromatin Remodeling | Histone modification and DNA methylation | Chromatin remodeling complexes, histones | Long-term gene expression changes |

| RNA Processing | Alternative splicing and RNA editing | Splicing factors, RNA polymerase | Protein isoform diversity |

| Epigenetic Regulation | DNA methylation and histone marks | DNA methyltransferases, histone modifiers | Heritable gene expression patterns |

The compound's effects on transcriptomic regulation involve multiple levels of gene expression control, including transcriptional, post-transcriptional, and epigenetic mechanisms. The transcriptional control mechanisms involve the binding of transcription factors to specific DNA sequences in gene promoters, which either activate or repress downstream target genes. The post-transcriptional mechanisms involve the regulation of mRNA stability, translation efficiency, and subcellular localization through the action of microRNAs and RNA-binding proteins.